Fargesin
Overview
Description
Fargesin is a bioactive lignan derived from the plant Flos Magnoliae. It is known for its various pharmacological properties, including anti-inflammatory, anti-oxidative, anti-melanogenic, and anti-apoptotic effects . The compound has been studied for its potential therapeutic applications in treating conditions such as osteoarthritis, inflammatory bowel disease, and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fargesin can be synthesized through several chemical routes. One common method involves the extraction of the compound from the plant Flos Magnoliae using solvents such as methanol or ethanol . The extracted compound is then purified using techniques like liquid chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale extraction from Flos Magnoliae followed by purification processes. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fargesin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound catechol.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: This compound can undergo substitution reactions, particularly involving the methoxy groups on its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions include this compound catechol, O-desmethylthis compound, and various glucuronides and sulfates .
Scientific Research Applications
Mechanism of Action
Fargesin exerts its effects through multiple molecular pathways:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-oxidative: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-apoptotic: Modulates the expression of proteins involved in apoptosis, such as Bcl-2 and Bax.
Metabolic Effects: Enhances glucose uptake by stimulating the phosphatidylinositol-3 kinase (PI3K)-Akt pathway.
Comparison with Similar Compounds
Fargesin is unique among lignans due to its specific pharmacological properties. Similar compounds include:
Eupomatenoid-1: Another lignan with anti-inflammatory and anti-microbial properties.
This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases .
Properties
IUPAC Name |
5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (+)-Fargesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68296-27-5 | |
Record name | (+)-Fargesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 - 136 °C | |
Record name | (+)-Fargesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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